molecular formula C14H13FOS B14000026 Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol CAS No. 88858-94-0

Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol

Cat. No.: B14000026
CAS No.: 88858-94-0
M. Wt: 248.32 g/mol
InChI Key: CCPNPBRERVEAFH-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol is an organic compound with the molecular formula C14H13FOS It contains a cyclopropyl group, a fluorophenyl group, and a thiophen-2-ylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Thiophen-2-ylmethanol Moiety: The thiophen-2-ylmethanol moiety can be synthesized through the reaction of thiophene with formaldehyde, followed by reduction to the alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as cyclopropyl halides, fluorobenzene, and thiophene.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity.

    Purification and Isolation: Techniques such as distillation, crystallization, and chromatography are used to purify and isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiol or amine, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, or organolithium reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols, amines, or hydrocarbons.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disruption of Cellular Membranes: Affecting membrane integrity and function, leading to changes in cellular behavior.

Comparison with Similar Compounds

Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol can be compared with similar compounds such as:

    Cyclopropyl(4-fluorophenyl)quinoline-3-acrylaldehyde: Shares the cyclopropyl and fluorophenyl groups but differs in the presence of a quinoline ring and acrylaldehyde moiety.

    4-(4-Fluorophenyl)thiophen-2-ylmethanol: Lacks the cyclopropyl group but contains the fluorophenyl and thiophen-2-ylmethanol moieties.

    Cyclopropyl(4-fluorophenyl)methanol: Contains the cyclopropyl and fluorophenyl groups but lacks the thiophen-2-ylmethanol moiety.

Properties

CAS No.

88858-94-0

Molecular Formula

C14H13FOS

Molecular Weight

248.32 g/mol

IUPAC Name

cyclopropyl-(4-fluorophenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C14H13FOS/c15-12-7-5-11(6-8-12)14(16,10-3-4-10)13-2-1-9-17-13/h1-2,5-10,16H,3-4H2

InChI Key

CCPNPBRERVEAFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)(C3=CC=CS3)O

Origin of Product

United States

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